molecular formula C21H23N5O2 B2642771 4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine CAS No. 2380060-36-4

4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine

Cat. No.: B2642771
CAS No.: 2380060-36-4
M. Wt: 377.448
InChI Key: WHQTVARNKJMZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a phenyl group and a piperidine moiety linked to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in THF.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of imidazole N-oxide derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The piperidine moiety may interact with receptor sites, modulating biological pathways. The phenyl and pyrimidine groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(2-aminoethyl)imidazole
  • 4-methyl-1H-imidazole
  • 2-(1-methylimidazol-4-yl)ethanamine

Uniqueness

4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-25-15-22-12-19(25)21(27)26-9-7-16(8-10-26)13-28-20-11-18(23-14-24-20)17-5-3-2-4-6-17/h2-6,11-12,14-16H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQTVARNKJMZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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